N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1-benzothiophene-2-carboxamide
Description
N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a quinazolinone moiety fused with a benzothiophene ring, which contributes to its unique chemical and biological properties.
Properties
IUPAC Name |
N-(4-oxo-3H-quinazolin-6-yl)-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O2S/c21-16-12-8-11(5-6-13(12)18-9-19-16)20-17(22)15-7-10-3-1-2-4-14(10)23-15/h1-9H,(H,20,22)(H,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAXFVJHKGLLDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C(=O)NC3=CC4=C(C=C3)N=CNC4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1-benzothiophene-2-carboxamide typically involves a multi-step process. One common method starts with the condensation of anthranilic acid with formamide to form 3(H)-quinazolin-4-one. This intermediate is then subjected to nitration to introduce a nitro group at the 6-position, followed by reduction to yield 6-amino-3(H)-quinazolin-4-one . The amino group is then acylated with 1-benzothiophene-2-carboxylic acid chloride under appropriate conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups on the quinazolinone ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitrating agents (for nitration), reducing agents like SnCl2·2H2O (for reduction), and acylating agents (for acylation reactions). Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetic acid, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various substituted quinazolinone derivatives, which can be further modified to enhance their biological activity or chemical stability.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to inhibit enzymes involved in DNA replication and repair, leading to the suppression of cell proliferation. Additionally, the benzothiophene ring may interact with cellular receptors, modulating signal transduction pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6-nitro-3(H)-quinazolin-4-one: Known for its antimicrobial activity.
6-amino-3(H)-quinazolin-4-one: Used as an intermediate in the synthesis of various quinazolinone derivatives.
4-anilinoquinazoline derivatives: Studied for their anticancer properties and ability to inhibit tyrosine kinases.
Uniqueness
N-(4-oxo-3,4-dihydroquinazolin-6-yl)-1-benzothiophene-2-carboxamide stands out due to its unique combination of the quinazolinone and benzothiophene moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a therapeutic agent and broadens its range of applications in scientific research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
